N-[(1,1-dioxothian-3-yl)methyl]-4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide
Description
N-[(1,1-dioxothian-3-yl)methyl]-4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide is a synthetic compound with a complex structure that includes a thian-3-yl group, an oxazole ring, and a carboxamide functional group
Properties
IUPAC Name |
N-[(1,1-dioxothian-3-yl)methyl]-4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-9(2)14-16-10(3)12(20-14)13(17)15-7-11-5-4-6-21(18,19)8-11/h9,11H,4-8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQIYTGUSIIYPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(C)C)C(=O)NCC2CCCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-dioxothian-3-yl)methyl]-4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide typically involves multiple steps:
Formation of the Thian-3-yl Group: This step involves the oxidation of a thiane derivative to introduce the 1,1-dioxo functionality. Common oxidizing agents include hydrogen peroxide or peracids under controlled conditions.
Oxazole Ring Construction: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Coupling Reactions: The final step involves coupling the thian-3-yl derivative with the oxazole carboxamide under conditions that facilitate the formation of the desired amide bond. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thian-3-yl group can undergo further oxidation to form sulfone derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield dihydrooxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, where electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Dihydrooxazole derivatives.
Substitution Products: Functionalized oxazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-[(1,1-dioxothian-3-yl)methyl]-4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide serves as a versatile intermediate for the synthesis of more complex molecules
Biology
This compound has potential applications in biological research due to its ability to interact with biological macromolecules. It can be used as a probe to study enzyme mechanisms or as a scaffold for the development of bioactive molecules.
Medicine
In medicinal chemistry, this compound can be explored for its pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-[(1,1-dioxothian-3-yl)methyl]-4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the thian-3-yl group can undergo redox reactions, influencing the compound’s biological activity. The carboxamide group can form hydrogen bonds with active site residues, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(1,1-dioxothian-3-yl)methyl]-4-methyl-2-propan-2-yl-1,3-thiazole-5-carboxamide: Similar structure but with a thiazole ring instead of an oxazole ring.
N-[(1,1-dioxothian-3-yl)methyl]-4-methyl-2-propan-2-yl-1,3-oxazole-4-carboxamide: Similar structure but with the carboxamide group at a different position on the oxazole ring.
Uniqueness
N-[(1,1-dioxothian-3-yl)methyl]-4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The combination of the thian-3-yl group and the oxazole ring provides a distinct chemical environment that can be exploited for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
